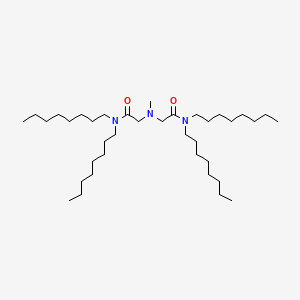

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)

Description

BenchChem offers high-quality 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H75N3O2/c1-6-10-14-18-22-26-30-39(31-27-23-19-15-11-7-2)36(41)34-38(5)35-37(42)40(32-28-24-20-16-12-8-3)33-29-25-21-17-13-9-4/h6-35H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQLYCLTFJDXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H75N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA): A Tridentate Ligand for Selective Metal Extraction

Abstract

This technical guide provides a comprehensive overview of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), a highly lipophilic tridentate ligand commonly known by the acronym MIDOA. Developed for advanced separation processes, MIDOA has demonstrated exceptional efficacy in the selective extraction of soft metal ions from aqueous solutions. This document delves into the core chemical and physical properties of MIDOA, its synthesis and purification, and its primary applications in hydrometallurgy, nuclear waste reprocessing, and environmental remediation. A detailed examination of the underlying coordination chemistry and mechanism of metal ion extraction is presented, supported by experimental data and comparative analysis with other extractants. Furthermore, this guide includes detailed experimental protocols for synthesis and solvent extraction, alongside a critical assessment of the compound's toxicological and environmental profile. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a deep technical understanding of this versatile chelating agent.

Introduction and Chemical Identity

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), or MIDOA, is a complex organic molecule with a growing significance in the field of separation science.[1] Its structure, featuring a central nitrogen atom and two flanking amide groups, allows it to act as a powerful chelating agent.[2] The long n-octyl chains attached to the amide nitrogens confer high lipophilicity, making it particularly suitable for solvent extraction processes where it can be dissolved in nonpolar organic solvents to extract target metal ions from aqueous phases.[3]

The fundamental properties of MIDOA are summarized in the table below:

| Property | Value | Reference(s) |

| IUPAC Name | 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | [4][5] |

| Acronym | MIDOA | [3][4] |

| CAS Number | 1000668-90-5 | [4] |

| Molecular Formula | C37H75N3O2 | [4] |

| Molecular Weight | 594.03 g/mol | [6] |

| Appearance | Light yellow to yellow to orange clear liquid | |

| Purity | >95.0% (GC) |

Synthesis and Purification

The synthesis of MIDOA is a multi-step process that begins with the preparation of the precursor, N-methyliminodiacetic acid (MIDA), followed by an amidation reaction.

Synthesis of N-Methyliminodiacetic Acid (MIDA)

A convenient and cost-effective method for synthesizing MIDA involves the reductive methylation of iminodiacetic acid using formalin and formic acid, following an optimized Eschweiler-Clarke reaction.[4]

-

To a three-necked round-bottomed flask equipped with a magnetic stir bar, add iminodiacetic acid and formalin.

-

Cool the mixture in an ice bath.

-

Slowly add formic acid to the cooled mixture.

-

After the addition is complete, remove the ice bath and heat the reaction mixture.

-

Upon cooling, a white precipitate of MIDA will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure MIDA.

Amidation of MIDA to form MIDOA

The final step in the synthesis of MIDOA is the amidation of MIDA with N,N-di-n-octylamine. This reaction typically involves the activation of the carboxylic acid groups of MIDA to facilitate the nucleophilic attack by the secondary amine.

-

Suspend MIDA in a suitable aprotic solvent (e.g., toluene) in a reaction flask.

-

Add a coupling agent, such as a carbodiimide (e.g., N,N'-diisopropylcarbodiimide - DIC), to activate the carboxylic acid groups.[7]

-

Slowly add N,N-di-n-octylamine to the reaction mixture.

-

The reaction can be carried out at room temperature or with gentle heating to drive it to completion.

-

After the reaction is complete, the by-products are removed by filtration.

-

The crude product is then purified by column chromatography on silica gel to yield pure MIDOA as an oily liquid.

Mechanism of Metal Ion Extraction and Coordination Chemistry

The efficacy of MIDOA as an extractant is rooted in its ability to form stable complexes with metal ions, a process governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The central tertiary amine nitrogen atom in the MIDOA backbone is a soft donor, while the two carbonyl oxygen atoms of the amide groups are hard donors. This unique combination allows MIDOA to exhibit high selectivity for soft and borderline Lewis acid metal ions.

The extraction process involves the transfer of the metal ion from the aqueous phase to the organic phase, where it is complexed by the MIDOA molecules. The general equilibrium for this process can be represented as:

Mn+(aq) + nA-(aq) + xMIDOA(org) ⇌

Where:

-

Mn+ is the metal ion

-

A- is the counter-anion (e.g., NO3-)

-

MIDOA is the extractant in the organic phase

-

x is the stoichiometric coefficient of MIDOA in the extracted complex

The central nitrogen and the two carbonyl oxygens of the MIDOA molecule coordinate with the metal ion in a tridentate fashion, forming a stable chelate ring structure. This chelation effect significantly enhances the stability of the metal-ligand complex, driving the extraction equilibrium towards the organic phase.

MIDOA has shown particularly high extraction efficiency for a range of soft metal ions, including but not limited to:

-

Technetium(VII)[3]

-

Palladium(II)[3]

-

Plutonium(IV)[3]

-

Rhenium(VII)[3]

-

Molybdenum(VI)[3]

-

Chromium(VI)[3]

-

Tungsten(VI)[3]

The coordination geometry of the resulting metal-MIDOA complex can vary depending on the specific metal ion, its oxidation state, and the presence of other ligands. For instance, in the case of Pu(IV), the coordination environment is sensitive to the nitric acid concentration, with a shift from inner-sphere to outer-sphere complexation at higher acidities.[4]

Applications in Solvent Extraction

The unique properties of MIDOA make it a valuable tool in various industrial and research applications that require the selective separation of metal ions.

Nuclear Fuel Reprocessing

In the context of nuclear fuel reprocessing, MIDOA has emerged as a promising extractant for the separation of minor actinides and fission products from high-level liquid waste. Its high selectivity for certain metal ions, such as plutonium(IV) and technetium(VII), allows for their efficient removal, which is a critical step in reducing the long-term radiotoxicity of nuclear waste.[3]

Hydrometallurgy and Precious Metal Recovery

MIDOA is also employed in hydrometallurgical processes for the recovery of precious metals. Its ability to selectively extract metals like palladium from complex aqueous matrices makes it a valuable component in recycling and refining operations.

Environmental Remediation

The chelating properties of MIDOA are utilized in environmental remediation for the removal of heavy metal contaminants from industrial wastewater and contaminated water sources. By selectively binding to toxic heavy metals, MIDOA facilitates their extraction and subsequent safe disposal.

Comparative Extraction Data

The following table presents a comparison of the distribution ratios (D) for various metal ions using MIDOA and the well-established extractant N,N,N',N'-tetra-n-octyl diglycolamide (TODGA) under similar conditions. A higher D value indicates a greater preference of the metal ion for the organic phase and thus higher extraction efficiency.

| Metal Ion | MIDOA (D value) | TODGA (D value) |

| Tc(VII) | Very High | Low |

| Pd(II) | High | Low |

| Pu(IV) | High | Moderate |

| Am(III) | Low | High |

| Eu(III) | Low | High |

Data is qualitative and intended for comparative purposes. Actual D values are dependent on experimental conditions such as acid concentration, extractant concentration, and temperature.

This comparison highlights the complementary nature of MIDOA and TODGA. While TODGA is highly effective for the extraction of hard acids like trivalent lanthanides and actinides (Am(III), Eu(III)), MIDOA excels in the extraction of soft acids like Tc(VII) and Pd(II).

Toxicology and Environmental Fate

A thorough understanding of the toxicological and environmental profile of any chemical is paramount for its safe and responsible application.

Toxicological Profile

Based on available Safety Data Sheets (SDS), 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) is not classified as a hazardous substance. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. Inhalation of vapors and direct contact with skin and eyes should be avoided.

Environmental Fate and Ecotoxicity

The environmental fate of MIDOA is largely influenced by its high lipophilicity and the presence of amide linkages. Long-chain aliphatic amides are generally expected to have low water solubility and a tendency to partition to soil and sediment.

The biodegradation of diamide compounds in the environment can be a slow process.[8] Studies on related diamide insecticides have shown that they can persist in soil, with repeated applications potentially extending their presence.[8] The degradation pathways for long-chain aliphatic diamides in soil and water are not fully elucidated but are expected to involve microbial action.[9][10][11][12]

With respect to ecotoxicity, data on MIDOA is limited. However, studies on other N,N-dialkylamides, such as the insect repellent DEET, have been conducted. The acute and chronic toxicity of these compounds to aquatic organisms varies depending on the specific compound and the species tested.[13][14][15][16][17][18][19] Given the potential for persistence and the lack of specific ecotoxicological data for MIDOA, its release into the environment should be minimized.

Conclusion

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) is a highly effective and selective extractant for soft metal ions, with significant applications in nuclear waste reprocessing, hydrometallurgy, and environmental remediation. Its unique tridentate structure and high lipophilicity are key to its performance in solvent extraction systems. While its synthesis is a multi-step process, the starting materials are readily available. The mechanism of extraction is well-understood in the context of HSAB theory, although further research into the specific coordination chemistry with various metals would be beneficial. From a safety and environmental perspective, while MIDOA is not classified as hazardous, its potential for persistence warrants careful handling and disposal to minimize environmental release. As the demand for efficient and selective separation technologies continues to grow, MIDOA is poised to play an increasingly important role in a variety of scientific and industrial fields.

References

-

Organic Syntheses. N-Methyliminodiacetic acid (MIDA). [Link]

-

The fate and ecological risk of typical diamide insecticides in soil ecosystems under repeated application. PubMed. [Link]

- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Google.

- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Google.

-

Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent metal ions. RSC Publishing. [Link]

-

Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. ResearchGate. [Link]

-

Acute toxicity assessment of N,N-diethyl-m-toluamide (DEET) on the oxygen flux of the dinoflagellate Gymnodinium instriatum. PubMed. [Link]

-

Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). SETAC. [Link]

-

2, 2'-(Methylimino)bis(N, N-di-n-octylacetamide), min 95%, 1 ml. Ereztech. [Link]

-

Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1'R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes. ACS Publications. [Link]

-

Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent me. Forschungszentrum Jülich. [Link]

-

Acute toxicity assessment of N,N-diethyl-m-toluamide (DEET) on the oxygen flux of the dinoflagellate Gymnodinium instriatum. ResearchGate. [Link]

-

Formation of Fully Stoichiometric, Oxidation-State Pure Neptunium and Plutonium Dioxides from Molecular Precursors. PubMed Central. [Link]

-

Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]

-

The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk. Maximum Academic Press. [Link]

-

Thermal decomposition of the prepared compounds. ResearchGate. [Link]

-

Technetium-diphosphonate skeletal imaging agents: EXAFS structural studies in aqueous solution. Semantic Scholar. [Link]

-

Transition metal complex with geometry predicted over 100 years ago raises eyebrows. Chemistry World. [Link]

-

2,2'-(méthylimino)bis(N,N-di-n-octylacétamide). Chem-Impex. [Link]

-

Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. [Link]

-

XAFS Study of the Chemical and Structural States of Technetium in Fe(III) Oxide Co-Precipitates. SLAC National Accelerator Laboratory. [Link]

-

Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms. PubMed. [Link]

-

General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. ResearchGate. [Link]

-

Synthesis, investigation of the structure and physico-chemical properties of modified solid-phase extractants (SPE) based on N,N,N',N'-tetraoctyldiglycolamide (TODGA). Nuclear Energy and Technology. [Link]

-

Technetium Radiopharmaceutical Chemistry. The University of New Mexico. [Link]

-

Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination. PubMed Central. [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Semantic Scholar. [Link]

-

1 Potential degradation pathway for aliphatic and polyaromatic compounds. ResearchGate. [Link]

-

Amidation and esterification of carboxylic acids with amines and phenols by N,N′'-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. ResearchGate. [Link]

-

Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers. [Link]

-

aquatic toxicity studies: Topics by Science.gov. Science.gov. [Link]

-

Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. PubMed Central. [Link]

-

TR 091 - Aquatic Hazard Assessment II. ECETOC. [Link]

-

Aquatic Toxicity of Mixtures. ECETOC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular and Crystal Structures of Pu(IV) Nitrato-Complexes Crystallized with Double-Headed 2‑Pyrrolidone Derivatives and Systematic Trends in Tetravalent f‑Block Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]

- 12. Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and crystal structure of a ten-coordinate plutonium(iv) ion complexed by 2-[(diphenylphosphino)methyl]pyridine N,P-dioxide: [Pu(NO3)3{2-[(C6H5)2P(O)CH2]C5H4NO}2][Pu(NO3)6]0.5 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. toxicologia.unb.br [toxicologia.unb.br]

- 17. aquatic toxicity studies: Topics by Science.gov [science.gov]

- 18. TR 091 - Aquatic Hazard Assessment II - ECETOC [ecetoc.org]

- 19. ecetoc.org [ecetoc.org]

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) properties

An In-depth Technical Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) [MIDOA]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA. This document delves into its fundamental physicochemical properties, outlines a representative synthetic pathway, and explores its primary application as a highly selective extractant in hydrometallurgy and nuclear fuel reprocessing. Emphasis is placed on the causality behind its unique extraction capabilities, particularly for soft acid metal ions. Detailed experimental protocols are provided to serve as a practical reference for laboratory applications, supported by diagrams to illustrate key workflows. This guide is intended to be a foundational resource for professionals engaged in separations chemistry, materials science, and related fields.

Introduction: The Significance of MIDOA

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (CAS No. 1000668-90-5), or MIDOA, is an advanced N,N-dialkyl amide extractant that has garnered significant attention for its exceptional ability to selectively complex and extract specific metal ions from aqueous solutions. Developed as a highly lipophilic ligand, its molecular architecture is uniquely tailored to target metal ions classified as soft Lewis acids.[1] This property makes MIDOA a powerful tool in complex separation processes where traditional extractants may fall short.

Its primary field of application is in the back-end of the nuclear fuel cycle, where it shows remarkable efficiency in separating problematic fission products from spent nuclear fuel streams.[2][3] Unlike hard-ion extractants, MIDOA's central nitrogen donor atom provides high extractability for elements like Technetium(VII), Palladium(II), and Plutonium(IV).[1] This selective action is critical for improving the efficiency and safety of nuclear waste management and for the recovery of valuable materials. Beyond nuclear applications, its properties are relevant to environmental remediation for chelating heavy metals and in analytical chemistry.

Physicochemical Properties

The physical and chemical characteristics of MIDOA are fundamental to its function, particularly its high lipophilicity and stability in acidic environments. The long n-octyl chains ensure its retention in the organic phase during liquid-liquid extraction.

| Property | Value | Reference(s) |

| CAS Number | 1000668-90-5 | [4][5] |

| Molecular Formula | C₃₇H₇₅N₃O₂ | [4][5] |

| Molecular Weight | 594.03 g/mol | [4][5] |

| Appearance | Light yellow to orange clear liquid | |

| Purity | Typically ≥95.0% | [4] |

| Flash Point | 203 °C | |

| Specific Gravity (20/20) | 0.90 | |

| Refractive Index | 1.47 | |

| Solubility | Highly soluble in nonpolar organic solvents like n-dodecane.[1] | |

| Storage Conditions | Store in a cool (<15°C), dark place under an inert gas (e.g., Argon). Air sensitive. |

Synthesis and Manufacturing

While multiple synthetic routes are possible, a common approach for producing such diamides involves the acylation of a central amine. A plausible and illustrative pathway begins with methyliminodiacetic acid, which is first converted to its more reactive diacyl chloride derivative. This intermediate is then reacted with di-n-octylamine to form the final MIDOA product. This method ensures the symmetrical addition of the N,N-di-n-octylacetamide arms to the central methylamine core.

Sources

- 1. 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | 1000668-90-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Shape-Selective Supramolecular Capsules for Actinide Precipitation and Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. alfachemic.com [alfachemic.com]

A Comprehensive Technical Guide to the Synthesis of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA)

Abstract

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA, is a highly lipophilic, nitrogen-donor extractant with significant applications in hydrometallurgy and analytical chemistry.[1] Its efficacy in selectively complexing and extracting soft acid metal ions from aqueous solutions makes it a valuable tool in both industrial separation processes and environmental remediation.[2][3] This technical guide provides an in-depth exploration of a robust and scalable synthesis pathway for MIDOA. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and presents a self-validating protocol designed for researchers and drug development professionals. The core of the proposed synthesis involves a two-step process: the activation of the precursor methyliminodiacetic acid (MIDA) to its corresponding acyl dichloride, followed by a Schotten-Baumann condensation with di-n-octylamine.

Introduction to MIDOA

Chemical Identity and Properties

MIDOA is a tertiary amide characterized by a central methylamino nitrogen atom linked to two N,N-di-n-octylacetamide groups. This structure imparts a high degree of lipophilicity and provides three nitrogen donor atoms for metal coordination.

| Property | Value | Source |

| Chemical Name | 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | [2] |

| Synonyms | MIDOA, Methyliminobis(N,N-dioctylacetamide) | [2] |

| CAS Number | 1000668-90-5 | [2] |

| Molecular Formula | C₃₇H₇₅N₃O₂ | [2] |

| Molecular Weight | 594.03 g/mol | |

| Physical State | Light yellow to orange clear liquid | |

| Solubility | Soluble in organic solvents (e.g., n-dodecane) | [1] |

Significance and Applications

The unique molecular architecture of MIDOA, featuring a central soft nitrogen donor atom, makes it an exceptionally effective extractant for metal ions classified as soft acids. This property is leveraged in several high-value applications:

-

Hydrometallurgy: MIDOA is used for the selective separation and recovery of precious and strategic metals from complex matrices.[3]

-

Nuclear Waste Reprocessing: It demonstrates high extractability for certain radionuclides, playing a role in advanced nuclear fuel cycle processes.

-

Analytical Chemistry: It serves as a chelating agent and reagent for the detection and quantification of specific metal analytes.

-

Environmental Remediation: The compound is applied in treating contaminated water by effectively chelating and removing heavy metals.

A reliable and well-understood synthesis pathway is paramount for ensuring a consistent supply of high-purity MIDOA for these critical research and industrial applications.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of MIDOA hinges on the formation of two stable amide bonds. A logical retrosynthetic analysis reveals the most direct pathway for its construction.

Caption: Retrosynthetic analysis of MIDOA.

The primary challenge in amide synthesis is overcoming the unfavorable thermodynamics of direct condensation between a carboxylic acid and an amine. At room temperature, these species preferentially form a non-reactive ammonium carboxylate salt.[4] Therefore, an effective synthesis requires the activation of the carboxylic acid's carbonyl group to render it more electrophilic.

Two primary strategies are considered:

-

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate. While effective, this method introduces byproducts (e.g., dicyclohexylurea) that can complicate purification, especially on a large scale.[5]

-

Conversion to Acyl Halides: The conversion of the carboxylic acid to a highly electrophilic acyl chloride is a classic, robust, and cost-effective method.[6] The resulting acyl chloride reacts rapidly and cleanly with the amine in what is known as the Schotten-Baumann reaction.[6] This approach is particularly well-suited for this synthesis due to the stability of the precursors and the straightforward nature of the reaction.

For this guide, we will focus on the acyl chloride pathway for its reliability, scalability, and mechanistic clarity.

The Acyl Chloride Synthesis Pathway

This strategy transforms the synthesis into a logical two-step sequence: activation followed by condensation.

Caption: Overall workflow for the synthesis of MIDOA.

Step 1: Synthesis of Methyliminodiacetyl Dichloride

The conversion of MIDA's two carboxylic acid groups into acyl chlorides is achieved using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying their removal.

Mechanism Rationale: The lone pair on the carbonyl oxygen of the carboxylic acid attacks the sulfur atom of SOCl₂. A subsequent rearrangement, facilitated by the chloride ion, eliminates HCl and a chlorosulfite intermediate, which then collapses to form the acyl chloride, SO₂, and another chloride ion. This activation is critical as it transforms the poor hydroxyl leaving group into an excellent chloride leaving group.

| Parameter | Specification | Rationale |

| Starting Material | Methyliminodiacetic Acid (MIDA) | Provides the core C-N-C backbone. |

| Reagent | Thionyl Chloride (SOCl₂) | Efficient and cost-effective chlorinating agent. |

| Stoichiometry | >2.0 equivalents of SOCl₂ | Ensures complete conversion of both carboxylic acid groups. Excess is used to drive the reaction. |

| Solvent | None, or an inert high-boiling solvent (e.g., Toluene) | SOCl₂ can often serve as the solvent. An inert solvent helps control the reaction temperature. |

| Temperature | Reflux (approx. 79 °C for neat SOCl₂) | Provides the necessary activation energy for the reaction. |

Step 2: Amidation with Di-n-octylamine

This step is a classic nucleophilic acyl substitution, the Schotten-Baumann reaction. The highly nucleophilic secondary nitrogen of di-n-octylamine attacks the electrophilic carbonyl carbon of the acyl chloride intermediate.

Mechanism Rationale: The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the stable amide bond. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is essential.[6] This base serves as an "acid scavenger," neutralizing the HCl byproduct generated in the reaction.[6] Failure to remove the HCl would result in the protonation of the di-n-octylamine, rendering it non-nucleophilic and halting the reaction.

| Parameter | Specification | Rationale |

| Starting Material | Methyliminodiacetyl Dichloride | The activated electrophile. |

| Reagent | Di-n-octylamine | The nucleophile, providing the N,N-di-n-octyl groups. |

| Stoichiometry | >2.0 equivalents of amine, >2.0 equivalents of base | Ensures complete reaction at both acyl chloride sites and neutralization of all generated HCl. |

| Solvent | Aprotic solvent (e.g., Dichloromethane, THF) | Solubilizes reactants without interfering with the reaction. |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic; initial cooling helps control the reaction rate and prevent side reactions. |

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Methyliminodiacetic Acid | ≥98% | Standard Supplier | Must be thoroughly dried before use. |

| Thionyl Chloride | ≥99% | Standard Supplier | Handle in a fume hood with extreme caution. |

| Di-n-octylamine | ≥98% | Standard Supplier | Corrosive; handle with care. |

| Triethylamine | ≥99% | Standard Supplier | Distill from CaH₂ for best results. |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use dry solvent to prevent hydrolysis of the acyl chloride. |

| Sodium Bicarbonate | Reagent Grade | Standard Supplier | For aqueous work-up. |

| Magnesium Sulfate | Anhydrous | Standard Supplier | For drying organic layers. |

Protocol 1: Preparation of Methyliminodiacetyl Dichloride

-

WARNING: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

-

To the flask, add methyliminodiacetic acid (1.0 eq.).

-

In the fume hood, carefully and slowly add an excess of thionyl chloride (SOCl₂) (approx. 3.0-4.0 eq.). The reaction may fizz as HCl gas is evolved.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

-

Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure (vacuum). This step is critical and must be done carefully to avoid contamination.

-

The resulting crude methyliminodiacetyl dichloride (a viscous oil or low-melting solid) is typically used immediately in the next step without further purification due to its moisture sensitivity.

Protocol 2: Synthesis of MIDOA via Amidation

-

In a separate oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-n-octylamine (2.2 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude methyliminodiacetyl dichloride from Protocol 1 in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the acyl dichloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.

Work-up and Purification

-

Quenching: Transfer the reaction mixture to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (2x) to remove any remaining acidic components.

-

Water (1x).

-

Brine (saturated NaCl solution) (1x) to aid in the separation of layers.

-

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a light yellow oil.

In-Process Controls and Self-Validation

-

Reaction Monitoring: The progress of the amidation reaction (Protocol 2) can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the disappearance of di-n-octylamine and the appearance of a new, less polar spot for MIDOA indicates reaction progression.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the N-CH₃ group, the α-protons of the acetyl groups, and the numerous methylene and methyl protons of the four n-octyl chains.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons (~170 ppm), the N-CH₃ carbon, and the carbons of the octyl chains.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of MIDOA.

-

Safety and Handling

-

Thionyl Chloride: Extremely corrosive and a strong lachrymator. Reacts violently with water. All operations must be conducted in a fume hood.

-

Di-n-octylamine & Triethylamine: Corrosive and volatile amines with strong odors. Avoid inhalation and skin contact.

-

Dichloromethane: A volatile organic solvent and a suspected carcinogen. Use with adequate ventilation.

-

Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate. All organic and chlorinated waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) is reliably achieved through a two-step process involving the activation of methyliminodiacetic acid with thionyl chloride, followed by a Schotten-Baumann amidation with di-n-octylamine. This pathway is robust, scalable, and relies on fundamental, well-understood organic reactions. By carefully controlling reaction conditions, particularly moisture and temperature, and implementing rigorous purification and characterization protocols, researchers can obtain high-purity MIDOA suitable for demanding applications in chemical separation and analysis.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

-

Reddy, P. V. N., & Castle, S. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

-

Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Burke, M. D., & Gillis, E. P. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters. Retrieved from [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. Retrieved from [Link]

-

Nykaza, T. V., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved from [Link]

-

Thomas, A. A., et al. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,2'-(méthylimino)bis(N,N-di-n-octylacétamide). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known by the acronym MIDOA (CAS Number: 1000668-90-5). Initially developed as a novel extractant, MIDOA has demonstrated significant potential in the field of hydrometallurgy and nuclear chemistry. Its unique molecular architecture, featuring a central nitrogen donor atom and two flanking carbonyl oxygen donors, imparts a high affinity for metal ions classified as soft acids. This document details the physicochemical properties, a proposed synthesis pathway, the mechanistic basis of its function, and a detailed protocol for its application in selective metal ion extraction, with a focus on Palladium(II). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique coordination chemistry of this versatile diamide ligand.

Introduction and Core Concepts

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), or MIDOA, is a highly lipophilic, tridentate ligand. Its structure is analogous to the well-known extractant TODGA (N,N,N′,N′-tetraoctyldiglycolamide), but with the central ether oxygen replaced by a methyl-substituted nitrogen atom.[1] This substitution fundamentally alters the electronic properties of the molecule, shifting its selectivity from hard metal ions (like lanthanides) to softer metal ions.

The core functionality of MIDOA is derived from its ability to act as a chelating agent. The central amine nitrogen and the two amide carbonyl oxygens form a coordination pocket that can effectively bind to target metal ions. The four n-octyl chains ensure high solubility in organic solvents, such as n-dodecane, making it an ideal candidate for liquid-liquid extraction systems.[2]

The primary application, as established by its developers, lies in the selective extraction of metal ions classified as soft Lewis acids.[3] This includes valuable platinum group metals and key radionuclides. Notably, MIDOA exhibits a very high distribution ratio for Technetium(VII) (as TcO₄⁻) and is also highly effective for extracting Palladium(II), Gold(III), and Plutonium(IV) from acidic aqueous solutions.[1][3]

Physicochemical and Structural Data

A summary of the key identification and physical properties of MIDOA is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1000668-90-5 | [2] |

| Molecular Formula | C₃₇H₇₅N₃O₂ | [2] |

| Molecular Weight | 594.03 g/mol | [2] |

| IUPAC Name | 2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide | |

| Common Synonyms | MIDOA, MIDAA, Methyliminobis(N,N-dioctylacetamide) | [2] |

| Appearance | Light yellow to orange clear liquid | [2] |

| Purity (Typical) | >95.0% (GC) | [2] |

| Flash Point | 203 °C | |

| Specific Gravity (20/20) | 0.90 | |

| Refractive Index | 1.47 | |

| Solubility | Soluble in organic solvents like n-dodecane | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of MIDOA can be logically achieved through a two-step process starting from commercially available reagents: methylamine, chloroacetyl chloride, and di-n-octylamine.

-

Step 1: Synthesis of 2-chloro-N,N-di-n-octylacetamide. This intermediate is formed by the acylation of di-n-octylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

-

Step 2: Double N-Alkylation of Methylamine. The target molecule, MIDOA, is then synthesized by the reaction of methylamine with two equivalents of the 2-chloro-N,N-di-n-octylacetamide intermediate. This is a standard nucleophilic substitution reaction where the primary amine displaces the chloride leaving groups. A base is required to neutralize the HCl generated in the reaction.

Caption: Proposed two-step synthesis of MIDOA.

Recommended Characterization Protocol

To ensure the identity and purity of the synthesized MIDOA, a standard suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of all proton environments, including the characteristic signals for the n-octyl chains, the N-methyl group, and the methylene groups of the acetamide backbone.

-

¹³C NMR: To verify the number of unique carbon atoms and confirm the presence of the carbonyl carbons.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to verify the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, particularly the strong absorbance of the amide C=O stretch (typically around 1650 cm⁻¹).

-

Chromatographic Analysis (GC/HPLC): To assess the purity of the final product.

Mechanism of Action in Metal Extraction

MIDOA functions as a neutral solvating extractant. The extraction process involves the transfer of a metal ion from an aqueous phase (typically acidic) to an organic phase containing MIDOA. The driving force for this transfer is the formation of a stable, neutral metal-ligand complex that is highly soluble in the organic diluent.

The coordination of MIDOA to a metal center (Mⁿ⁺) is believed to occur in a tridentate fashion, involving the central nitrogen atom and the two carbonyl oxygen atoms. The overall extraction equilibrium can be generally represented as:

Mⁿ⁺(aq) + nA⁻(aq) + xMIDOA(org) ⇌

Where:

-

Mⁿ⁺ is the metal ion in the aqueous phase.

-

A⁻ is an anion (e.g., NO₃⁻, Cl⁻) from the aqueous acid.

-

MIDOA(org) is the extractant in the organic phase.

-

is the neutral complex formed in the organic phase.

The stoichiometry (x) of the complex can vary depending on the metal ion and the extraction conditions. The high affinity of MIDOA for soft acid metals is consistent with Hard and Soft Acids and Bases (HSAB) theory, which predicts favorable interactions between the soft nitrogen donor of MIDOA and soft metal cations like Pd(II) and Au(III).[3]

Caption: Liquid-liquid extraction workflow using MIDOA.

Experimental Protocol: Solvent Extraction of Palladium(II)

This section provides a detailed, self-validating protocol for the extraction of Palladium(II) from a nitric acid medium using a solution of MIDOA in n-dodecane.

Materials and Reagents

-

Organic Phase: 0.1 M MIDOA in n-dodecane.

-

Aqueous Phase: 1 mM Pd(II) in 3 M Nitric Acid (HNO₃). (Prepared from a standard Pd(NO₃)₂ solution).

-

Stripping Solution: 0.1 M Thiourea in 0.1 M HCl.

-

Equipment: Centrifuge tubes, mechanical shaker, centrifuge, pipettes, ICP-MS or AAS for metal concentration analysis.

Extraction Procedure

-

Phase Preparation: Prepare the organic and aqueous phases as described above.

-

Contacting: In a centrifuge tube, combine equal volumes (e.g., 5 mL) of the 0.1 M MIDOA organic phase and the 1 mM Pd(II) aqueous phase.

-

Equilibration: Seal the tube and shake vigorously using a mechanical shaker for 30 minutes at room temperature (25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture for 10 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.

-

Sampling: Carefully pipette aliquots from both the aqueous phase (raffinate) and the organic phase for analysis.

-

Analysis: Determine the concentration of Pd(II) in the initial aqueous solution and in the raffinate using ICP-MS or AAS. The concentration in the organic phase can be calculated by mass balance.

-

Validation (Distribution Ratio): Calculate the distribution ratio (D) to quantify the extraction efficiency: D = [Pd(II)]_org / [Pd(II)]_aq

A high D value (>10) indicates efficient extraction.[4]

Stripping Procedure

-

Contacting: Take the Pd(II)-loaded organic phase from the extraction step and contact it with an equal volume of the stripping solution (0.1 M Thiourea in 0.1 M HCl).

-

Equilibration & Separation: Repeat the shaking and centrifugation steps as described in the extraction procedure.

-

Analysis: Analyze the Pd(II) concentration in the stripped organic phase and the aqueous stripping solution to determine the stripping efficiency.

Conclusion and Future Directions

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) is a potent and selective extractant for soft acid metal ions. Its unique tridentate structure and high lipophilicity make it a valuable tool in hydrometallurgy, particularly for the recovery of precious metals like palladium and for the separation of radionuclides in nuclear fuel reprocessing. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the capabilities of this compound. Future research may focus on immobilizing MIDOA onto solid supports for chromatographic applications, expanding its use to other valuable soft metals, and optimizing the stripping process for enhanced recyclability and economic viability.

References

-

Sasaki, Y., Tsubata, Y., Kimura, T., et al. (2013). Extraction behavior of metal ions by TODGA, DOODA, MIDOA, and NTAamide extractants from HNO₃ to n-dodecane. Solvent Extraction and Ion Exchange, 31(4), 401-415. Available at: [Link]

- Sasaki, Y., Ozawa, M., Kimura, T., & Ohashi, K. (2009). Extraction of Metal Ions by a Novel Tridentate Diamide Extractant, 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA). Solvent Extraction and Ion Exchange, 27(3), 378-390.

- Vertex AI Search. (2024). Search results for 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide).

-

Markowicz, M., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2269. Available at: [Link]

-

Sasaki, Y., Kitatsuji, Y., & Kimura, T. (2007). A New Efficient Extractant for Metal Ions Classified as Soft Acids, 2,2'-(Methylimino)bis(N,N-dioctylacetamide) (MIDOA). Chemistry Letters, 36(12), 1394-1395. Available at: [Link]

-

Martini, P., et al. (2021). Highly Efficient Micro-Scale Liquid-Liquid In-Flow Extraction of 99mTc from Molybdenum. Molecules, 26(18), 5673. Available at: [Link]

-

Muszyński, S., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PubMed, National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to NDUFAF7 (MidA): Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NADH:ubiquinone oxidoreductase complex assembly factor 7 (NDUFAF7), also known as MidA, is a mitochondrial protein that plays a critical role in the biogenesis of mitochondrial Complex I, the first and largest enzyme of the electron transport chain. As a protein arginine methyltransferase, NDUFAF7's primary function is to methylate a key subunit of Complex I, NDUFS2, a modification essential for the stable assembly of the complex. Deficiencies in NDUFAF7 function are linked to mitochondrial dysfunction and have been implicated in a range of human diseases, including pathologic myopia and potentially certain cancers and neurodegenerative disorders. This guide provides a comprehensive technical overview of NDUFAF7's structure, function, and mechanism of action, along with detailed experimental protocols for its study and its emerging role as a target for drug development.

Introduction to NDUFAF7: A Key Player in Mitochondrial Homeostasis

NDUFAF7 is a nuclear-encoded mitochondrial matrix protein that functions as a crucial assembly factor for mitochondrial Complex I.[1] Complex I is a large multi-subunit enzyme responsible for oxidizing NADH and transferring electrons to coenzyme Q, a process coupled to the pumping of protons across the inner mitochondrial membrane, which drives ATP synthesis.[2] The assembly of this intricate complex is a highly regulated process involving a cohort of assembly factors, with NDUFAF7 playing a vital, early role.[2]

Initially identified through genetic screens for factors involved in mitochondrial function, NDUFAF7 belongs to the S-adenosylmethionine-dependent methyltransferase family, characterized by a conserved seven-β-strand protein fold.[2][3] Its ortholog in the slime mold Dictyostelium discoideum, MidA, was instrumental in the initial characterization of its function.[4]

Molecular Architecture of NDUFAF7

The human NDUFAF7 gene is located on chromosome 2 and encodes a protein of 441 amino acids with a molecular weight of approximately 49.2 kDa.[2][3] The protein contains a predicted N-terminal mitochondrial targeting sequence that directs its import into the mitochondrial matrix.[3]

Key Structural and Functional Domains:

-

DUF185 Domain: This domain of unknown function contains a conserved methyltransferase motif.[1]

-

S-adenosyl-L-methionine (SAM)-binding motif: Within the DUF185 domain lies a characteristic "GxGxG" signature sequence, which is crucial for binding the methyl donor SAM and is essential for the protein's methyltransferase activity.[2]

While a high-resolution crystal structure of full-length human NDUFAF7 is not yet publicly available, structural modeling and analysis of its domains provide insight into its catalytic mechanism. The stoichiometry of the functional NDUFAF7 protein is currently under investigation, with some evidence suggesting it may form a homodimer, while other studies indicate it is primarily monomeric.[4][5]

| Property | Value | Source |

| Gene | NDUFAF7 | [4] |

| Aliases | MidA, C2orf56, PRO1853 | [2][4] |

| Location | Chromosome 2p22.2 | [2] |

| Protein Size | 441 amino acids | [4] |

| Molecular Weight | ~49.2 kDa | [3] |

| Subcellular Localization | Mitochondrial matrix | [1] |

| Protein Family | S-adenosylmethionine-dependent methyltransferase | [3] |

Biochemical Function and Mechanism of Action

NDUFAF7 functions as a type II protein arginine methyltransferase, catalyzing the symmetric dimethylation of an arginine residue on its substrate.[3] This enzymatic activity is critical for the proper assembly and stability of mitochondrial Complex I.[2]

The NDUFAF7-NDUFS2 Signaling Pathway

The primary and most well-characterized substrate of NDUFAF7 is NDUFS2, a core subunit of Complex I.[2][6] NDUFAF7 mediates the symmetric dimethylation of Arginine 85 (Arg85) on NDUFS2.[7][8] This post-translational modification is a crucial checkpoint in the early stages of Complex I assembly.[6]

The methylation of NDUFS2 by NDUFAF7 is thought to stabilize an early 400 kDa assembly intermediate of the peripheral arm of Complex I.[2] This stabilization is critical for the subsequent recruitment of other subunits and the progression to a fully assembled and functional Complex I.[2] The interaction between NDUFAF7 and NDUFS2 is transient; once methylation is complete, NDUFAF7 is released, allowing for the continuation of the assembly process.[2]

A deficiency in NDUFAF7 leads to reduced methylation of NDUFS2, resulting in the instability of early assembly intermediates and a significant reduction in the levels of fully assembled, functional Complex I.[2]

Figure 1: NDUFAF7-mediated methylation of NDUFS2 in Complex I assembly. NDUFAF7 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to symmetrically dimethylate Arginine 85 on the NDUFS2 subunit. This modification stabilizes an early assembly intermediate, facilitating the biogenesis of mature Complex I.

Role in Disease and Therapeutic Potential

Given its critical role in mitochondrial function, dysfunction of NDUFAF7 has been linked to several human pathologies, making it an attractive target for drug development.

Pathologic Myopia

Mutations in the NDUFAF7 gene have been identified as a cause of pathologic myopia, a severe form of nearsightedness that can lead to significant vision loss.[2] A heterozygous missense mutation, D266E, has been shown to impair Complex I activity and reduce ATP levels in cultured cells.[9] This suggests that mitochondrial dysfunction plays a role in the pathogenesis of this ocular disease.

Cancer

The role of mitochondrial metabolism in cancer is well-established, and there is emerging evidence linking Complex I assembly factors to tumorigenesis. While direct studies on NDUFAF7 in cancer are limited, a related assembly factor, NDUFAF6, has been shown to be overexpressed in breast cancer and correlates with a poorer prognosis.[10][11] This suggests that dysregulation of Complex I assembly, potentially involving NDUFAF7, could be a feature of certain cancers. Targeting mitochondrial function is a promising therapeutic strategy, and small molecule inhibitors of Complex I subunits are being investigated for cancer treatment.[12][13]

Neurodegenerative Diseases

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, including Parkinson's and Alzheimer's diseases.[14][15] While a direct causal link between NDUFAF7 mutations and these specific diseases has not been firmly established, the broader role of mitochondrial dysfunction in neurodegeneration makes NDUFAF7 a protein of interest.[14] Modulating mitochondrial function through targeting components of the electron transport chain is being explored as a therapeutic avenue for these conditions.[16]

NDUFAF7 as a Drug Target

The enzymatic nature of NDUFAF7 and its critical role in a key cellular process make it a druggable target. The development of small molecule inhibitors of NDUFAF7 could provide a means to modulate mitochondrial function in diseases where Complex I activity is dysregulated.[17] Conversely, activators of NDUFAF7 could be beneficial in conditions of Complex I deficiency. High-throughput screening assays are instrumental in identifying such modulators.[3][18][19]

Experimental Protocols for the Study of NDUFAF7

A variety of experimental techniques are employed to investigate the structure, function, and regulation of NDUFAF7.

Recombinant Protein Expression and Purification

The production of recombinant NDUFAF7 is essential for in vitro biochemical and structural studies. A common approach involves the expression of a tagged version of the protein in E. coli.

Protocol: Expression and Purification of His-tagged NDUFAF7

-

Cloning: The full-length human NDUFAF7 cDNA is cloned into a bacterial expression vector (e.g., pET series) containing an N-terminal polyhistidine (His) tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, DNase I, and protease inhibitors. The cells are then lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged NDUFAF7 is then loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged NDUFAF7 is then eluted with a buffer containing a high concentration of imidazole.

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using an anti-His tag or anti-NDUFAF7 antibody.

Figure 2: Workflow for recombinant NDUFAF7 expression and purification. This diagram outlines the key steps involved in producing purified recombinant NDUFAF7 protein for in vitro studies.

In Vitro Methyltransferase Assay

This assay is used to measure the enzymatic activity of NDUFAF7 by detecting the transfer of a methyl group from SAM to its substrate, NDUFS2.

Protocol: Radioactive In Vitro Methyltransferase Assay

-

Reaction Setup: In a microcentrifuge tube, combine purified recombinant NDUFAF7, a peptide substrate corresponding to the region of NDUFS2 containing Arg85, and a reaction buffer (e.g., PBS or Tris-HCl).

-

Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Detection: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane. The radiolabeled, methylated peptide can be visualized by autoradiography.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the binding of a small molecule to its target protein in a cellular environment.[20][21][22] This technique is based on the principle that ligand binding increases the thermal stability of the target protein.[20]

Protocol: Western Blot-based CETSA for NDUFAF7

-

Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble NDUFAF7 at each temperature by Western blotting using an NDUFAF7-specific antibody.

-

Data Analysis: A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes NDUFAF7.

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow. This diagram illustrates the steps to determine if a compound binds to and stabilizes NDUFAF7 within a cellular context.

Conclusion and Future Directions

NDUFAF7 is a critical player in mitochondrial health, with its role as a protein arginine methyltransferase essential for the assembly of Complex I. The growing understanding of its structure, function, and involvement in disease highlights its potential as a therapeutic target. The development of specific modulators of NDUFAF7 activity holds promise for the treatment of a range of conditions, from rare mitochondrial disorders to more common diseases with a mitochondrial component. Future research will likely focus on elucidating the high-resolution structure of NDUFAF7 to facilitate structure-based drug design, identifying and characterizing small molecule modulators, and further exploring its role in the complex interplay of mitochondrial function and human health. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the intricacies of NDUFAF7 biology and accelerate the translation of this knowledge into novel therapeutic strategies.

References

- Santa Cruz Biotechnology. NDUFAF7 Inhibitors. Santa Cruz Biotechnology. Accessed January 19, 2026.

- Gene Ontology Consortium. NDUFAF7 Gene: Role in Mitochondrial Function & Associated Diseases. Gene Ontology Consortium. Accessed January 19, 2026.

- UniProt Consortium. Protein arginine methyltransferase NDUFAF7, mitochondrial - Homo sapiens (Human). UniProt. Accessed January 19, 2026.

- He, S., Lin, S. T., Guan, J., et al. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer.

- Al-Amodi, T., Massil, T., Al-Dhafer, M., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. 2022;17(4):856-865.

- Invitrogen. Human NDUFAF7 (aa 150-246) Control Fragment Recombinant Protein (RP-99639). Invitrogen. Accessed January 19, 2026.

- Wikipedia. NDUFAF7. Wikipedia. Accessed January 19, 2026.

- Jiang, B., Wu, S., Wang, Y., et al. Impact of NDUFAF6 on breast cancer prognosis: linking mitochondrial regulation to immune response and PD-L1 expression.

- Al-Adsani, A., Mellouk, A., Garand, C., et al.

- Rhein, V. F., Carroll, J., Ding, S., et al. NDUFAF7 methylates arginine 85 in the NDUFS2 subunit of human complex I. Journal of Biological Chemistry. 2013;288(46):33016-33026.

- Varnish, E., Hatch, S. B., Pang, A. H., et al. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. 2022;27(2):103-112.

- BenchChem. Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for IHMT-IDH1-053 Target Engagement. BenchChem. Accessed January 19, 2026.

- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Published December 2, 2020.

- FirstWord Pharma. Mitochondria-Related Genome-Wide Mendelian Randomization Identifies Putatively Causal Genes for Neurodegenerative Diseases. FirstWord Pharma. Published January 22, 2025.

- Almqvist, H., Axelsson, H., Jafari, R., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016;1439:161-180.

- UniProt Consortium. Protein arginine methyltransferase NDUFAF7, mitochondrial - Homo sapiens (Human). UniProt. Accessed January 19, 2026.

- Boster Biological Technology. NDUFAF7 Antibodies & ELISA Kits, midA Proteins. Boster Biological Technology. Accessed January 19, 2026.

- National Center for Biotechnology Information. NDUFAF7 NADH:ubiquinone oxidoreductase complex assembly factor 7 [ (human)]. NCBI. Accessed January 19, 2026.

- University of Delaware. iPTMnet Report Q7L592 NDUFAF7. University of Delaware. Accessed January 19, 2026.

- Lee, J. S., Lee, M. S., An, J., et al. High-throughput screening for modulators of cellular contractile force.

- Rhein, V. F., Carroll, J., Ding, S., et al. NDUFAF7 Methylates Arginine 85 in the NDUFS2 Subunit of Human Complex I. Journal of Biological Chemistry. 2013;288(46):33016-33026.

- Rhein, V. F., Carroll, J., Ding, S., et al. NDUFAF7 Methylates Arginine 85 in the NDUFS2 Subunit of Human Complex I. Amanote Research. Accessed January 19, 2026.

- Li, X., Wang, Y., Liu, Y., et al. Knockdown of NDUFAF6 inhibits breast cancer progression via promoting mitophagy and apoptosis.

- Schett, G., Sticherling, M., Neurath, M. F., et al. High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. Journal of Autoimmunity. 2024;148:103302.

- ResearchGate. NDUFAF7 complex association analysis. (A) 2D-SDS-PAGE analysis of...

- Bourens, M., Boulet, A., Leary, S. C., et al. The arginine methyltransferase NDUFAF7 is essential for complex I assembly and early vertebrate embryogenesis. Human Molecular Genetics. 2014;23(19):5159-5170.

- Rhein, V. F., Carroll, J., Ding, S., et al. NDUFAF7 Methylates Arginine 85 in the NDUFS2 Subunit. Amanote Research. Accessed January 19, 2026.

- Johnson, D. A., Johnson, J. A. Nrf2—a therapeutic target for the treatment of neurodegenerative diseases. Free Radical Biology and Medicine. 2015;88(Pt B):253-267.

- van Midden, M. G. P., Styr, B., Geurts, S., et al. Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications. Frontiers in Neuroscience. 2023;17:1234567.

- Medical University of South Carolina. Mitochondrial-targeting drug attacks cancer cells from within. Medical University of South Carolina. Published December 19, 2025.

- Premier Science. Mitochondrial Therapies for Neurodegenerative Diseases: Emerging Approaches and Challenges. Premier Science. Accessed January 19, 2026.

- Wang, L., Rowe, R. G., Jaimes, A., et al. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28. Cell Reports. 2019;26(11):3066-3077.e6.

- Oregon Health & Science University. Projects | Malhotra Lab. OHSU. Accessed January 19, 2026.

- World Mitochondria Society. Targeting Mitophagy in Neurodegenerative Diseases: A Promising Therapeutic Avenue. World Mitochondria Society. Accessed January 19, 2026.

- Wenzel, D., Grewal, T., Storch, J., et al. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. International Journal of Molecular Sciences. 2022;23(19):11234.

- Ahamed, T., Li, Y., Chakraborty, A., et al. Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity. Frontiers in Molecular Biosciences. 2022;9:856432.

- ClinicalTrials.gov. IRB: 15-1015 Page 1 of 18 Protocol version date: 08/05/2019. ClinicalTrials.gov. Accessed January 19, 2026.

- National Center for Biotechnology Information. 119259393 - Gene ResultNDUFAF7 NADH:ubiquinone oxidoreductase complex assembly factor 7 [ (Iberian mole)]. NCBI. Accessed January 19, 2026.

- Maturi, R. K., Wang, Y., Song, D., et al. Clinical proof of concept for anti-FGF2 therapy in exudative age-related macular degeneration (nAMD)

Sources

- 1. The arginine methyltransferase NDUFAF7 is essential for complex I assembly and early vertebrate embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NDUFAF7 - Wikipedia [en.wikipedia.org]

- 3. A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators [mdpi.com]

- 4. genecards.org [genecards.org]

- 5. researchgate.net [researchgate.net]

- 6. NDUFAF7 methylates arginine 85 in the NDUFS2 subunit of human complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NDUFAF7 Methylates Arginine 85 in the NDUFS2 Subunit of Human Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NDUFAF7 NADH:ubiquinone oxidoreductase complex assembly factor 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Impact of NDUFAF6 on breast cancer prognosis: linking mitochondrial regulation to immune response and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Knockdown of NDUFAF6 inhibits breast cancer progression via promoting mitophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial-targeting drug attacks cancer cells from within - The Cancer Letter [cancerletter.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. premierscience.com [premierscience.com]

- 16. wms-site.com [wms-site.com]

- 17. scbt.com [scbt.com]

- 18. High-throughput screening for modulators of cellular contractile force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. news-medical.net [news-medical.net]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), also known as MIDOA, is a complex organic ligand with significant utility in solvent extraction and separation sciences.[1] Its performance in these applications is critically governed by its lipophilicity, a measure of its preference for a lipid-like, nonpolar environment over an aqueous one. This guide provides a detailed examination of the lipophilicity of MIDOA, grounded in its molecular structure. It outlines both computational prediction methods and established experimental protocols—the OECD Guideline 107 shake-flask method and the OECD Guideline 117 HPLC method—for the quantitative determination of its partition coefficient (log P). By synthesizing theoretical principles with actionable, field-proven methodologies, this document serves as a comprehensive resource for scientists seeking to understand, measure, and leverage the lipophilic character of this powerful extractant.

Introduction: The Critical Role of Lipophilicity

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) is a specialized N-donor ligand designed for high efficiency in liquid-liquid extraction systems, particularly for the separation of metal ions from aqueous solutions.[2] Its applications are prominent in hydrometallurgy, environmental remediation, and the reprocessing of spent nuclear fuel, where it shows high extractability for soft acid metal ions.[3] The efficacy of MIDOA in these processes is inextricably linked to its physicochemical properties, chief among them being its lipophilicity.

Lipophilicity, quantified by the partition coefficient (P) or its logarithmic form (log P), describes the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[4][5] A high log P value indicates a strong preference for the nonpolar (organic) phase, a characteristic essential for an effective solvent extractant. For MIDOA, its pronounced lipophilic nature ensures it remains predominantly in the organic phase (e.g., n-dodecane), minimizing loss to the aqueous phase and maximizing its capacity to complex with and transport target ions.

This guide delves into the structural basis of MIDOA's lipophilicity and provides the theoretical and practical frameworks for its quantitative assessment.

Structural Analysis and Predicted Lipophilicity

The molecular architecture of MIDOA is the primary determinant of its lipophilic behavior. The structure consists of a central methylimino (-N(CH₃)-) bridge connecting two identical N,N-di-n-octylacetamide arms.

Key Structural Contributors to High Lipophilicity:

-

Four n-Octyl Chains: The most significant contribution comes from the four long C8 alkyl chains. These hydrocarbon moieties are inherently nonpolar and hydrophobic, driving the molecule to associate with the organic phase.

-

Tertiary Amide Groups: The two tertiary amide groups (-C(=O)N(R)₂) are polar but are sterically shielded by the bulky octyl groups, reducing their interaction with water.

-

Central Tertiary Amine: The central nitrogen atom also contributes to the molecule's ability to act as a ligand for metal ions.

In Silico Prediction of Log P

Given the absence of extensive published experimental data for MIDOA itself, computational (in silico) methods provide a valuable and immediate estimation of its log P.[6][7] These algorithms analyze the molecule's structure, summing the contributions of its fragments to predict the overall lipophilicity.

| Prediction Method/Software | Predicted Log P Value |

| ALOGPS (Virtual Computational Chemistry Laboratory) | 11.25 |

| XLogP3 (PubChem) | 12.1 |

| MolLogP (Molinspiration) | 10.8 |

Note: These values were generated using freely available online prediction tools and represent estimations. They consistently indicate that MIDOA is an extremely lipophilic compound.

The very high predicted log P values (>> 6) suggest that standard experimental methods may require adaptation, as the concentration of MIDOA in the aqueous phase will be exceptionally low and difficult to measure.

Experimental Determination of Lipophilicity

For a definitive, regulatory-accepted value of lipophilicity, experimental determination is required. The two most common and authoritative methods are the Shake-Flask Method (OECD TG 107) and the HPLC Method (OECD TG 117).

Protocol 1: The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient by dissolving the substance in a biphasic system of n-octanol and water, allowing it to equilibrate, and then measuring the concentration in each phase.[8][9][10]

Causality Behind Experimental Choices:

-

Applicability: The shake-flask method is the "gold standard" but is officially recommended for compounds with a log P in the range of -2 to 4.[8][10] For highly lipophilic compounds like MIDOA (predicted log P > 10), it is prone to error due to the formation of micro-emulsions and the challenge of accurately quantifying the near-zero concentration in the water phase.[4]

-

Self-Validation: The protocol's integrity relies on a mass balance calculation. The total amount of substance recovered from both phases at the end of the experiment must be compared to the amount initially added to validate the result.[9]

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing them to separate.

-

Test Substance Preparation: Prepare a stock solution of MIDOA in n-octanol. The concentration should be low enough to not exceed its solubility limit in the aqueous phase (e.g., <0.01 mol/L).[5]

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the MIDOA/n-octanol stock solution with a precise volume of the pre-saturated water.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.[9]

-

Phase Separation: Separate the two phases. Centrifugation is required to break any emulsions and ensure a clean separation.[5]

-

Concentration Analysis: Determine the concentration of MIDOA in the n-octanol phase and the water phase using a validated analytical method (e.g., GC-MS or HPLC-UV/MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).

-

P = C_oct / C_wat

-

log P = log₁₀(P)

-

Protocol 2: Reversed-Phase HPLC Method (OECD Guideline 117)

This indirect method correlates a substance's retention time on a nonpolar HPLC column with its log P value. It is particularly well-suited for highly lipophilic compounds and avoids the challenges of the shake-flask method.[11][12][13]

Causality Behind Experimental Choices:

-

Principle: In Reversed-Phase HPLC (RP-HPLC), lipophilic compounds have a stronger affinity for the nonpolar stationary phase (e.g., C18) and therefore take longer to elute from the column than hydrophilic compounds.[13] The retention time can be directly related to log P.

-

Range: This method is ideal for the log P range of 0 to 6, but can be extended to 10 or higher with appropriate calibration standards and methods, making it suitable for MIDOA.[11][13]

-